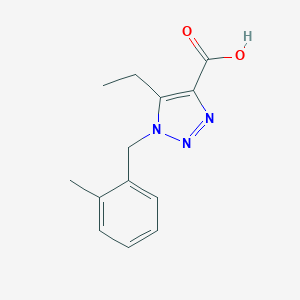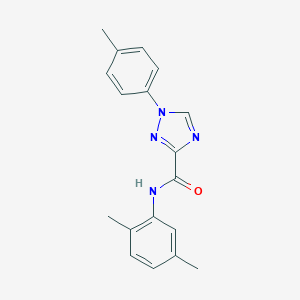
5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves the inhibition of certain enzymes and proteins that are essential for the survival and growth of microorganisms and cancer cells. This compound has been found to inhibit the activity of DNA gyrase, an enzyme that is responsible for the replication and transcription of DNA in bacteria. It has also been found to inhibit the activity of tubulin, a protein that is essential for the division and growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid have been studied extensively. This compound has been found to exhibit low toxicity and high selectivity towards certain microorganisms and cancer cells. It has also been found to have a broad spectrum of activity against different strains of bacteria and fungi. However, further studies are needed to determine its efficacy and safety in humans.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments include its low toxicity, high selectivity, and broad spectrum of activity. However, its limitations include the need for further studies to determine its efficacy and safety in humans and the need for specialized equipment and techniques for its synthesis and analysis.
Orientations Futures
The future directions for research on 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid include the development of new drugs based on its structure and mechanism of action. This compound has shown promise as a potential therapeutic agent for the treatment of bacterial and fungal infections, as well as certain types of cancer. Further studies are needed to determine its efficacy and safety in humans, as well as its potential for use in combination with other drugs. Additionally, research is needed to explore its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to determine its full potential as a therapeutic agent and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid has been achieved using several methods. One of the most common methods involves the reaction of ethyl 2-(2-methylbenzylidene) hydrazinecarboxylate with sodium azide, followed by acid hydrolysis to yield the desired compound. Other methods involve the use of different reagents and catalysts to achieve the desired product.
Applications De Recherche Scientifique
The scientific research application of 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid has been focused on its potential as a therapeutic agent. Studies have shown that this compound has antimicrobial, antifungal, and anticancer properties. It has also been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new drugs.
Propriétés
Nom du produit |
5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid |
|---|---|
Formule moléculaire |
C13H15N3O2 |
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
5-ethyl-1-[(2-methylphenyl)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C13H15N3O2/c1-3-11-12(13(17)18)14-15-16(11)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,17,18) |
Clé InChI |
FSWWJVBRTVOWLQ-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=NN1CC2=CC=CC=C2C)C(=O)O |
SMILES canonique |
CCC1=C(N=NN1CC2=CC=CC=C2C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)


![1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)

![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)




